1,3-Dioxane-4-methanol, 2-phenyl-, (4R)-
Description
Significance of Chirality in Chemical Sciences
Chirality is a fundamental property of molecules that has profound implications across the chemical and biological sciences. chiralpedia.com Chiral molecules, known as enantiomers, possess identical chemical formulas and connectivity but differ in their spatial arrangement, much like a pair of hands. mdpi.com While they exhibit the same physical and chemical properties in an achiral environment, their interactions with other chiral entities, such as biological receptors and enzymes, can be dramatically different. mdpi.com This enantioselectivity is of paramount importance in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even cause adverse effects. chiralpedia.comlongdom.org The infamous case of thalidomide (B1683933) serves as a stark reminder of this principle. mdpi.com Consequently, the ability to synthesize enantiomerically pure compounds is a critical objective in modern drug discovery and development. rsc.orgresearchgate.net
The increasing demand for single-enantiomer drugs has driven significant advancements in asymmetric synthesis, a field dedicated to creating chiral molecules with a specific three-dimensional orientation. rsc.org Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines for the development of chiral pharmaceuticals, further emphasizing the need for stereoselective synthetic methods. rsc.org
Overview of Cyclic Acetals and Ketals as Chiral Scaffolds
Cyclic acetals and ketals, such as 1,3-dioxolanes and 1,3-dioxanes, are widely utilized in organic synthesis. researchgate.netnih.gov They are commonly formed by the reaction of a diol with an aldehyde or a ketone and serve as protecting groups for these functionalities. researchgate.net Beyond this protective role, when derived from chiral diols or carbonyl compounds, they become valuable chiral scaffolds. arizona.edu These scaffolds can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, a strategy known as using a chiral auxiliary. wikipedia.org
The rigid ring structure of cyclic acetals and ketals provides a well-defined stereochemical environment that can influence the approach of reagents, leading to high levels of stereoselectivity in reactions such as alkylations, aldol (B89426) additions, and cyclizations. acs.org The predictable conformations of these heterocyclic systems allow for rational design of synthetic strategies to achieve a desired stereoisomer. researchgate.net
Specific Context of 1,3-Dioxane (B1201747) Derivatives
Within the family of cyclic acetals, 1,3-dioxane derivatives have garnered considerable attention. researchgate.net Their six-membered ring structure typically adopts a chair conformation, which provides a predictable and controllable stereochemical environment. researchgate.net The substituents on the dioxane ring can occupy either axial or equatorial positions, and their relative orientations can be manipulated to control the stereochemical course of reactions at or near the dioxane core.
The synthesis of chiral 1,3-dioxanes has been a subject of extensive research, with various methods developed to access these compounds in high enantiomeric purity. nih.govnih.gov These chiral building blocks have found applications in the synthesis of natural products and other biologically active molecules. nih.gov The stereochemistry of 1,3-dioxanes can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can reveal the conformational preferences and the diastereotopicity of protons within the molecule. researchgate.net
The Unique Stereochemical Attributes of (4R)-1,3-Dioxane-4-methanol, 2-phenyl-
The compound (4R)-1,3-Dioxane-4-methanol, 2-phenyl- possesses distinct stereochemical features that make it a valuable chiral building block. The "(4R)-" designation indicates that the stereocenter at the 4-position of the 1,3-dioxane ring has a specific, defined absolute configuration. This inherent chirality provides a foundation for asymmetric transformations.
The presence of a phenyl group at the 2-position and a hydroxymethyl group at the 4-position introduces additional structural and functional elements. The phenyl group can influence the conformational preference of the dioxane ring and can engage in steric and electronic interactions that direct the stereochemical outcome of reactions. researchgate.net The hydroxymethyl group at the chiral center serves as a versatile functional handle that can be further elaborated into a variety of other chemical moieties.
The combination of a pre-defined stereocenter, a conformationally influential phenyl group, and a modifiable hydroxymethyl group makes (4R)-1,3-Dioxane-4-methanol, 2-phenyl- a powerful tool for the construction of complex chiral molecules.
Below is a table summarizing some of the key properties of the related compound, 2-Phenyl-1,3-dioxolane-4-methanol.
| Property | Value | Source |
| Water Solubility | 22 g/L | ALOGPS |
| logP | 1.33 | ChemAxon |
| Polar Surface Area | 38.69 Ų | ChemAxon |
| Hydrogen Bond Donor Count | 1 | ChemAxon |
| Hydrogen Bond Acceptor Count | 3 | ChemAxon |
| Rotatable Bond Count | 2 | ChemAxon |
Note: Data is for the related 1,3-dioxolane (B20135) derivative and is provided for illustrative purposes. foodb.ca
Scope and Objectives of Academic Research on the Compound
Academic research on (4R)-1,3-Dioxane-4-methanol, 2-phenyl- and related chiral 1,3-dioxane systems is driven by several key objectives. A primary goal is the development of novel and efficient synthetic routes to access these chiral building blocks with high enantiomeric purity. This includes the exploration of new catalytic methods and the use of readily available starting materials.
Another major focus is the application of these chiral 1,3-dioxanes in asymmetric synthesis. Researchers investigate their use as chiral auxiliaries, templates, and synthons for the construction of a wide range of enantiomerically enriched compounds. This involves studying the stereochemical outcomes of various reactions and elucidating the mechanisms that govern the observed selectivity.
Furthermore, there is an interest in understanding the fundamental stereochemical principles that govern the behavior of these molecules. This includes detailed conformational analysis and the study of non-covalent interactions that influence their reactivity and selectivity. The ultimate aim of this research is to expand the toolbox of synthetic organic chemists, enabling the creation of complex and valuable chiral molecules with greater efficiency and precision.
Structure
3D Structure
Properties
IUPAC Name |
[(4R)-2-phenyl-1,3-dioxan-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFYATZNXPXIAY-NFJWQWPMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(O[C@H]1CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4r 1,3 Dioxane 4 Methanol, 2 Phenyl and Its Chiral Precursors
Retrosynthetic Analysis of the 1,3-Dioxane (B1201747) Core with Chiral Centers
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For (4R)-2-phenyl-1,3-dioxane-4-methanol, the analysis begins by identifying the key chemical bonds and functional groups. The core structure is a 1,3-dioxane ring, which is a type of cyclic acetal (B89532).
The primary disconnection in the retrosynthesis of (4R)-2-phenyl-1,3-dioxane-4-methanol involves breaking the two C-O bonds of the acetal. This transform leads back to two key precursors: benzaldehyde (B42025) and a chiral 1,3-diol, specifically (R)-glycerol. The stereochemistry at the C4 position of the dioxane ring dictates the required stereochemistry of the diol precursor.
A further disconnection can be envisioned for the chiral diol precursor, (R)-glycerol. This can be traced back to simpler, often naturally occurring, chiral molecules through a process known as chiral pool synthesis. This strategic approach simplifies the synthetic challenge by starting with a molecule that already possesses the desired chirality. wikipedia.org
| Target Molecule | Precursor 1 | Precursor 2 |
| (4R)-2-phenyl-1,3-dioxane-4-methanol | Benzaldehyde | (R)-Glycerol |
This logical deconstruction provides a clear roadmap for the forward synthesis, highlighting the critical reactions needed to assemble the target molecule.
Enantioselective and Diastereoselective Synthetic Routes
To construct the (4R)-2-phenyl-1,3-dioxane-4-methanol molecule with its specific stereochemistry, synthetic routes must be employed that control the formation of chiral centers. This is achieved through enantioselective and diastereoselective reactions.
The chiral pool refers to the collection of abundant, enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org These readily available starting materials are invaluable for the synthesis of complex chiral molecules. For the synthesis of (4R)-2-phenyl-1,3-dioxane-4-methanol, (R)-glyceraldehyde is a key synthon derived from the chiral pool. ijermt.orgscripps.edu
(R)-glyceraldehyde and its derivatives, such as (R)-2,3-O-isopropylideneglyceraldehyde, serve as versatile starting materials. researchgate.netresearchgate.net The inherent chirality of these molecules is carried through the synthetic sequence to establish the stereocenter at the C4 position of the dioxane ring. The synthesis typically involves the protection of the diol functionality of (R)-glyceraldehyde, followed by reaction with a phenyl-containing reagent and subsequent deprotection and cyclization steps. The use of these chiral synthons offers an efficient pathway to the target molecule, as the key stereochemical information is already embedded in the starting material. ijermt.org
Asymmetric catalysis is a powerful tool for generating chiral molecules from prochiral substrates. In this approach, a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. researchgate.net In the context of 1,3-dioxane synthesis, chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can be employed to facilitate the enantioselective formation of the dioxane ring. researchgate.netsigmaaldrich.com For instance, a chiral Brønsted acid can activate a carbonyl compound towards nucleophilic attack by a diol in an enantioselective manner. sigmaaldrich.com These methods offer the advantage of being metal-free, often proceeding under mild reaction conditions with high efficiency and enantioselectivity. nih.gov
| Catalyst Type | Example | Application |
| Chiral Phosphoric Acid | BINOL-derived phosphoric acids | Enantioselective acetalization |
| Proline Derivatives | Asymmetric aldol (B89426) reactions leading to chiral diol precursors nih.gov |
The Prins reaction, the acid-catalyzed reaction of an alkene with an aldehyde, can be rendered asymmetric through the use of chiral catalysts. nih.govresearchgate.net This reaction is particularly useful for the synthesis of 1,3-dioxanes. In a metal-catalyzed asymmetric Prins reaction, a chiral Lewis acid, often complexed with a metal such as iridium or palladium, coordinates to the aldehyde, activating it for attack by the alkene. nih.govorganic-chemistry.org The chiral environment created by the catalyst directs the approach of the alkene, leading to the formation of a specific stereoisomer of the dioxane product. organic-chemistry.orgacs.org Confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts have also been shown to be effective in the enantioselective intermolecular Prins reaction of styrenes and paraformaldehyde to form 1,3-dioxanes. nih.govuni-koeln.de
When a chiral diol is reacted with an aldehyde, the formation of the two possible diastereomeric acetals can be influenced by the reaction conditions and the nature of the catalyst. Diastereoselective acetalization reactions aim to maximize the formation of the desired diastereomer. researchgate.net This can be achieved by using a chiral auxiliary or by employing reaction conditions that favor the thermodynamic or kinetic product. For example, the reaction of a chiral 1,3-diol with benzaldehyde in the presence of an acid catalyst can lead to the formation of a mixture of diastereomeric 1,3-dioxanes. nih.goviupac.org By carefully selecting the catalyst and reaction conditions, the ratio of these diastereomers can be controlled, providing a route to the desired (4R)-2-phenyl-1,3-dioxane-4-methanol. thieme-connect.de
Diastereoselective Acetalization Reactions
Acid-Catalyzed Acetalization of Benzaldehyde with Chiral Diols
The formation of the 1,3-dioxane ring is commonly achieved through the acetalization of an aldehyde or ketone. thieme-connect.de In the synthesis of (4R)-1,3-Dioxane-4-methanol, 2-phenyl-, this involves the reaction of benzaldehyde with a chiral 1,3-diol precursor. This transformation is a cornerstone of protecting group chemistry, often used to mask the reactivity of carbonyl groups. wikipedia.orgresearchgate.net The reaction is typically catalyzed by either a protic acid (Brønsted acid) or a Lewis acid. thieme-connect.deresearchgate.net
The general mechanism involves the acid-catalyzed addition of the diol's hydroxyl groups to the carbonyl carbon of benzaldehyde. As this reaction is reversible, a key procedural step is the removal of the water by-product to drive the equilibrium towards the formation of the acetal product. researchgate.net The choice of catalyst and reaction conditions can be tailored to the specific substrate. For instance, studies have explored photoacid-catalyzed acetalization, where a catalyst becomes strongly acidic only upon irradiation with light, allowing for milder reaction initiation. rsc.org The protection of 1,3-diols is a primary application of this chemistry, with selectivity being a critical factor when multiple hydroxyl groups are present, as is common in carbohydrate chemistry. thieme-connect.de The reaction between D-glucose and benzaldehyde, for example, selectively protects the 4- and 6-hydroxy groups as a benzylidene acetal. thieme-connect.de
Influence of Reaction Conditions on Stereoisomeric Ratios
Reaction conditions exert a significant influence on the stereochemical outcome of the acetalization, determining the ratio of different diastereomers formed. google.com The selectivity of these reactions is largely a function of kinetic versus thermodynamic control. thieme-connect.de Under conditions of thermodynamic equilibrium, the most stable stereoisomer will be the major product.
For 1,3-dioxane systems, the six-membered ring preferentially adopts a chair-like conformation, similar to cyclohexane. thieme-connect.de Substituents on the ring can occupy either axial or equatorial positions. Due to steric hindrance, specifically 1,3-diaxial interactions, substituents generally favor the more stable equatorial position. In the case of 2-phenyl-1,3-dioxanes, the bulky phenyl group at the C2 position is thermodynamically favored to be in an equatorial orientation to minimize these steric clashes. thieme-connect.deresearchgate.net
The choice of solvent and catalyst can also dictate the product distribution. For example, in the synthesis of certain bicyclic arenes, changing the solvent from dioxane to toluene (B28343) was found to significantly alter the reaction pathway and improve the yield of the desired product by disfavoring a competing polar mechanism. acs.org This principle highlights the importance of optimizing reaction parameters to achieve high stereoselectivity.
Table 1: Factors Influencing Stereoisomeric Ratios in Dioxane Synthesis
| Factor | Influence on Stereochemistry | Scientific Principle | Citation |
|---|---|---|---|
| Control Type | Thermodynamic control favors the most stable isomer (e.g., equatorial substituents). | The product distribution reflects the relative energies of the stereoisomers at equilibrium. | thieme-connect.de |
| Ring Conformation | The chair conformation with bulky groups in equatorial positions is preferred. | Minimization of steric strain, particularly 1,3-diaxial interactions. | thieme-connect.de |
| Substituents | The inherent stereochemistry of the chiral diol precursor directs the formation of a specific diastereomer. | The fixed stereocenters of the starting material influence the transition state geometry of the cyclization. | nih.gov |
| Solvent/Catalyst | Can alter reaction pathways and the equilibrium position between isomers. | Solvation effects can stabilize or destabilize transition states or intermediates, influencing the kinetic or thermodynamic product ratio. | acs.org |
Preparation of Optically Active Halogeno-Propanediol Precursors
The synthesis of an enantiomerically pure target molecule like (4R)-1,3-Dioxane-4-methanol, 2-phenyl- necessitates the use of optically active starting materials. A key precursor for this synthesis is an optically active 3-halogeno-1,2-propanediol.
A patented process describes the preparation of optically active 1,3-dioxolane-4-methanol (B150769) compounds (a related five-membered ring system) by starting with a 3-halogeno-1,2-propanediol. google.com This method underscores a crucial principle: using a starting material with high optical purity, such as (R)-3-halogeno-1,2-propanediol, directly leads to the formation of an optically active product. google.com The patent further references specific methods for obtaining these chiral halogenated diols with high enantiomeric purity (≥98%). google.com This precursor can then be used in subsequent steps, such as acetalization, to build the final chiral dioxane structure. The synthesis involves reacting the halogenated precursor with an alkali metal salt of a carboxylic acid to form an ester, which is later hydrolyzed to yield the desired alcohol functionality. google.com
Stereochemical Control during Dioxane Ring Formation
Achieving precise control over the stereochemistry during the formation of the dioxane ring is paramount. The inherent conformational preferences of the 1,3-dioxane ring provide a foundational level of control. As previously noted, the system's tendency to adopt a low-energy chair conformation where bulky substituents occupy equatorial positions is a powerful directing effect. thieme-connect.de
However, more subtle and complex factors can also be decisive. In related syntheses of complex polycyclic ether systems, it has been demonstrated that stereoelectronic effects can override simple steric considerations. nih.gov For example, in certain Prins–pinacol cyclizations, the stereochemical influence of an allylic substituent controls the geometry (topography) of the ring-closing transition state, dictating whether it proceeds through a chair-like or boat-like pathway. This, in turn, determines the relative stereochemistry of the final product. nih.gov The observation that two different epimers of a starting material can be transformed stereoselectively into two different products provides a dramatic illustration of the power of these allylic stereoelectronic effects in guiding the reaction's outcome. nih.gov Therefore, the stereochemistry of the chiral precursor diol is critical, as its existing stereocenters will direct the approach of the benzaldehyde and control the configuration of the newly formed stereocenter at the C2 position of the dioxane ring.
Enzymatic and Biocatalytic Approaches to Chiral Dioxane Synthesis
Biocatalysis has emerged as a powerful and "green" tool for the synthesis of chiral molecules, offering high efficiency and enantioselectivity under mild reaction conditions. nih.govnih.gov While direct enzymatic synthesis of the dioxane ring is less common, biocatalytic methods are exceptionally well-suited for preparing the enantiomerically pure chiral precursors required for the synthesis. nih.gov
The primary application of biocatalysis in this context is the production of chiral diols. This can be achieved through several strategies:
Kinetic Resolution: An enzyme selectively reacts with one enantiomer in a racemic mixture of a precursor, allowing the unreacted, desired enantiomer to be isolated with high optical purity. This approach has been used to resolve racemic compounds using hydrolytic enzymes or to produce enantiopure sulfoxides via selective reduction. nih.govalmacgroup.com
Asymmetric Synthesis: An enzyme catalyzes a reaction on a prochiral substrate to produce a single, desired enantiomer of the product. For example, ketone reductases (KREDs), such as those from the yeast Pichia glucozyma, can reduce prochiral ketones to specific (S)- or (R)-alcohols with high yield and enantiomeric excess. unimi.it Dioxygenase enzymes have also been used in the synthesis of chiral diols. nih.gov
These biocatalytic processes provide an attractive and sustainable alternative to traditional chemical methods for generating the crucial chiral building blocks needed for the synthesis of (4R)-1,3-Dioxane-4-methanol, 2-phenyl-. The development of new enzymes through genome mining and protein engineering continues to expand the toolkit available to synthetic chemists, making biocatalysis an increasingly viable choice for producing chiral chemicals. nih.gov
Reactivity Profiles and Mechanistic Investigations of 4r 1,3 Dioxane 4 Methanol, 2 Phenyl
Ring-Opening Reactions of the 1,3-Dioxane (B1201747) System
The 1,3-dioxane ring is a cyclic acetal (B89532), and its stability is highly dependent on the reaction conditions. While generally stable in neutral or basic media, it is susceptible to cleavage under acidic or specific reductive conditions. thieme-connect.de
Hydrolytic Cleavage Under Acidic Conditions
The most characteristic reaction of the 1,3-dioxane system is its hydrolysis to the parent 1,3-diol and aldehyde, a reaction catalyzed by acid. thieme-connect.de The process is initiated by the protonation of one of the ring oxygen atoms, which acts as a Lewis base. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water and deprotonation yields the final diol and aldehyde products.
The rate of this hydrolysis is significantly influenced by the electronic nature of substituents on the phenyl ring. Studies on a series of 2-(substituted phenyl)-1,3-dioxanes have determined the pH-rate profiles for their hydrolysis. These investigations reveal that all the acetals undergo hydronium ion-catalyzed hydrolysis. lookchem.com Furthermore, acetals with phenolic substituents at the ortho or para position show a hydrolysis reaction that is independent of external hydronium ion concentration, which is interpreted as the hydronium ion-catalyzed hydrolysis of the more reactive phenolate (B1203915) ion form of the substrate. lookchem.com
| Substituent on Phenyl Ring | Relative Rate of Hydrolysis | Notes |
|---|---|---|
| p-Methoxy | Higher | Electron-donating group stabilizes the oxocarbenium intermediate. |
| p-Methyl | Higher | Electron-donating group stabilizes the intermediate. |
| None (Phenyl) | Baseline | Reference compound for comparison. |
| p-Chloro | Lower | Electron-withdrawing group destabilizes the intermediate. |
| p-Nitro | Lower | Strongly electron-withdrawing group significantly destabilizes the intermediate. |
| o-Hydroxy | Complex | Shows apparent water reaction due to intramolecular effects or phenolate hydrolysis. lookchem.com |
Nucleophilic and Electrophilic Ring Transformations
While stable to many nucleophiles, the 1,3-dioxane ring can undergo cleavage under specific conditions that involve either activation by a strong Lewis acid or the use of powerful reducing agents.
Reductive Cleavage: The ring can be opened reductively using a combination of a hydride reagent and a Lewis acid, such as lithium aluminum hydride with aluminum chloride (LiAlH₄–AlCl₃). cdnsciencepub.comcdnsciencepub.com This reaction proceeds via Lewis acid coordination to one of the dioxane oxygens, followed by hydride attack and ring opening to yield a hydroxy ether. Comparative studies have shown that 1,3-dioxanes generally undergo reductive cleavage at a slower rate than their five-membered 1,3-dioxolane (B20135) counterparts when substituted with a phenyl group at the C2 position. cdnsciencepub.com The regioselectivity of the cleavage is dependent on the substitution pattern, with the hydride typically attacking the less sterically hindered carbon adjacent to the oxygen.
| Compound | Reaction Time | Extent of Reduction (%) | Reference |
|---|---|---|---|
| 2-Phenyl-1,3-dioxolane | 15 min | ~100 | cdnsciencepub.com |
| 2-Phenyl-1,3-dioxane (B8809928) | 15 min | ~30 | cdnsciencepub.com |
| 2-Phenyl-1,3-dioxolane | 1.0 h | 100 | cdnsciencepub.com |
| 2-Phenyl-1,3-dioxane | 1.0 h | 100 | cdnsciencepub.com |
Frustrated Lewis Pair (FLP) Opening: In a mechanistically distinct transformation, cyclic ethers like 1,4-dioxane (B91453) have been shown to undergo ring-opening by Frustrated Lewis Pairs (FLPs). researchgate.net This reaction involves the activation of the ether oxygen by a bulky Lewis acid (e.g., B(C₆F₅)₃) and subsequent nucleophilic attack by a sterically hindered Lewis base (e.g., a phosphine) at an adjacent carbon atom. This type of reactivity, while demonstrated on the related 1,4-dioxane, suggests a potential pathway for the transformation of 1,3-dioxanes under non-hydride, non-acidic conditions. researchgate.net
Reactions Involving the Phenyl Substituent
Aromatic Functionalization
Direct functionalization of the phenyl ring in 2-phenyl-1,3-dioxane derivatives is not commonly reported. The synthesis of derivatives with substituted phenyl rings is typically achieved by using a pre-functionalized benzaldehyde (B42025) derivative in the initial acetal formation reaction. lookchem.com This approach is often preferred because many reagents used for electrophilic aromatic substitution (e.g., strong acids, Lewis acids) are the same as those that catalyze the hydrolysis of the dioxane ring itself. thieme-connect.delibretexts.org
However, under specific conditions, the dioxane moiety can serve as a stable protecting group during certain aromatic transformations. For instance, direct fluorination of the C4 position of a 3,5-disubstituted isoxazole (B147169) ring, where one of the substituents is a phenyl group attached to a dioxane, has been successfully demonstrated. This suggests that with careful selection of reagents, direct modification of the phenyl ring on (4R)-1,3-Dioxane-4-methanol, 2-phenyl- is plausible, although not extensively documented.
Influence on Dioxane Ring Conformation and Reactivity
Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional strain. thieme-connect.de In this conformation, substituents can occupy either axial or equatorial positions. For 2-phenyl-1,3-dioxanes, the bulky phenyl group strongly prefers the equatorial position to avoid steric 1,3-diaxial interactions with the axial hydrogens at C4 and C6. nih.gov This equatorial preference locks the conformation of the ring.
This conformational bias has a direct impact on reactivity.
Steric Accessibility: The equatorial position of the phenyl group influences the steric environment around the molecule, potentially directing the approach of reagents to other functional groups.
Electronic Effects: The orientation of the phenyl group affects the orientation of the oxygen lone pairs. In related 5-aryl-1,3-dioxanes, a surprising preference for an axial aryl group has been noted, attributed to a stabilizing, nonclassical C-H···O hydrogen bond between an ortho-hydrogen on the phenyl ring and a dioxane oxygen. organic-chemistry.org The strength of this interaction can be tuned by remote substituents on the phenyl ring, demonstrating a clear link between the phenyl substituent and the conformational energy of the dioxane system. organic-chemistry.org While the C2-phenyl system in the title compound favors an equatorial position, these studies highlight the subtle but significant electronic interactions between the phenyl ring and the dioxane core that can influence its stability and reactivity.
Transformations at the Primary Alcohol Functionality
The primary alcohol at the C4 position is a versatile functional handle that can undergo a variety of standard alcohol transformations. The stability of the dioxane ring under neutral or basic conditions allows for selective reactions at this site.
Key transformations include:
Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers. For example, acylation can be achieved using acid chlorides or anhydrides in the presence of a base. A patent describes the synthesis of 1,3-dioxolane-4-methanol (B150769) compounds by hydrolyzing a corresponding 4-acyloxymethyl intermediate with a base like potassium carbonate in methanol, demonstrating the feasibility of such transformations. google.com Similarly, etherification can be carried out, for instance, by deprotonating the alcohol with a strong base followed by reaction with an alkyl halide.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (4R)-2-phenyl-1,3-dioxane-4-carbaldehyde. A method for producing 2-phenyl-1,3-dioxan-5-one (B2960626) involves the oxidation of the corresponding secondary alcohol, 2-phenyl-1,3-dioxan-5-ol (B158224). google.com This indicates that oxidation of the alcohol functionality on the dioxane ring is a viable transformation, provided that the oxidizing agent is compatible with the acetal group. Milder oxidation conditions are generally preferred to avoid cleavage of the dioxane ring.
Nucleophilic Substitution: The alcohol can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. This sulfonate ester can then be displaced by a variety of nucleophiles in an Sₙ2 reaction, allowing for the introduction of a wide range of functional groups at this position with inversion of configuration.
Oxidation Reactions and Selectivity Considerations
The primary alcohol of (4R)-1,3-Dioxane-4-methanol, 2-phenyl- can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the product selectivity. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid typically lead to the carboxylic acid. ncert.nic.in However, for the selective synthesis of the aldehyde, milder reagents are preferred.
The oxidation of similar benzylidene acetals has been shown to be a viable route to produce carboxylic acids, which can be important for synthesizing biologically relevant molecules like glycosaminoglycans. wikipedia.org The oxidation of the methyl group in toluene (B28343) derivatives to an aldehyde can be achieved using reagents like chromyl chloride (Etard reaction) or chromic oxide in acetic anhydride, which forms a benzylidene diacetate intermediate that is then hydrolyzed. ncert.nic.in The oxidation of glycerol (B35011) itself can yield a variety of products, including glyceraldehyde, dihydroxyacetone, and glyceric acid, depending on the catalyst and reaction conditions. frontiersin.org For instance, platinum-based catalysts have been used for the base-free oxidation of glycerol, where the selectivity towards glyceraldehyde is inversely related to the conversion of glycerol. frontiersin.org
| Reactant | Oxidizing Agent/Catalyst | Major Product(s) | Reference |
|---|---|---|---|
| Glycerol | Pt-based catalysts (e.g., Pt/SiO2, Pt/γ-Al2O3) | Glyceraldehyde, Glyceric acid | frontiersin.org |
| Benzylidene acetals | Not specified | Carboxylic acids | wikipedia.org |
| Toluene | Chromyl chloride (CrO2Cl2) | Benzaldehyde | ncert.nic.in |
| Toluene | Chromic oxide (CrO3) in acetic anhydride | Benzaldehyde (via benzylidene diacetate) | ncert.nic.in |
Reductions and Derivatization to Ethers/Esters
The hydroxyl group of (4R)-1,3-Dioxane-4-methanol, 2-phenyl- readily undergoes esterification and etherification reactions. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) in the presence of an acid catalyst. google.com Etherification can be carried out under various conditions, for example, by reaction with an alkyl halide in the presence of a base.
A patented process describes the preparation of 1,3-dioxolane-4-methanol compounds through the esterification or etherification of a halogenomethyl-1,3-dioxolane intermediate, followed by hydrolysis or hydrogenolysis. google.com This multi-step synthesis allows for the introduction of various ester and ether functionalities. google.com Reductive cleavage of the benzylidene acetal moiety itself can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H), which can lead to the formation of a benzyl (B1604629) ether. acs.org
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Esterification | Carboxylic acid or derivative, acid catalyst | Ester | google.com |
| Etherification | Alkyl halide, base | Ether | google.com |
| Reductive Ring Opening | Diisobutylaluminium hydride (DIBAL-H) | Benzyl ether | acs.org |
Stereospecificity and Stereoselectivity in Reactions of the Chiral Compound
The (4R) configuration of the chiral center at C4 of the dioxane ring influences the stereochemical outcome of reactions involving this compound. The steric hindrance imposed by the dioxane ring can direct incoming reagents to attack from the less hindered face, leading to high diastereoselectivity.
In reactions involving chiral 1,3-dioxanes, the existing stereocenters can direct the formation of new stereocenters. nih.gov The stereochemistry of the products is often determined by the chiral catalyst used rather than the existing stereocenters on the starting material. nih.gov Studies on the stereoselective opening of chiral dioxane acetals have provided insights into the mechanisms governing these transformations. acs.org The conformation of the dioxane ring, where the aryl group often prefers an axial orientation, also plays a crucial role in determining the stereochemical course of reactions. researchgate.net Research on chiral 1,3-dioxolan-4-ones has demonstrated high stereoselectivity in reactions like the Diels-Alder cycloaddition. nih.gov
Detailed Mechanistic Pathways of Key Transformations
Investigation of Reaction Intermediates
Understanding the reaction intermediates is key to elucidating the mechanistic pathways of the transformations of (4R)-1,3-Dioxane-4-methanol, 2-phenyl-. For instance, in acid-catalyzed reactions, protonation of one of the dioxane oxygens is the initial step, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then susceptible to nucleophilic attack.
In the hydrolysis of 2-phenyl-1,3-dithiane, a related sulfur-containing analog, kinetic studies have suggested the formation of a 1:1 adduct between a metal ion promoter and the dithiane, followed by a slow ring-opening step. rsc.org This suggests that similar metal-promoted reactions of the oxygen-containing dioxane could proceed through analogous intermediates. In the context of protecting group chemistry, the cleavage of benzylidene acetals can proceed through different pathways depending on the reagents used, sometimes involving radical intermediates or carbenium ions. organic-chemistry.org
Role as a Protecting Group for Carbonyl Compounds or 1,3-Diols
Benzylidene acetals, such as the one present in (4R)-1,3-Dioxane-4-methanol, 2-phenyl-, are widely used as protecting groups for 1,2- and 1,3-diols in organic synthesis. wikipedia.orgchem-station.com This is due to their stability under a variety of reaction conditions, particularly basic and reductive conditions, and their susceptibility to cleavage under acidic conditions. organic-chemistry.orgchem-station.com
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or including information on related but distinct chemical compounds, which would violate the negative constraints of the request.
General background information on related topics such as the use of other chiral building blocks in the synthesis of pharmaceuticals nih.govresearchgate.net, the application of different chiral auxiliaries researchgate.netnih.govharvard.edusigmaaldrich.com, and the enantioselective synthesis of natural products using various methodologies nih.govresearchgate.netrsc.orgmdpi.comresearchgate.net is widely available. However, this body of literature does not specifically mention or detail the role of (4R)-2-phenyl-1,3-dioxane-4-methanol in these applications.
Similarly, while the principles of asymmetric catalysis and ligand development are well-established fields of chemical research nih.gov, the specific development and application of ligands derived from (4R)-2-phenyl-1,3-dioxane-4-methanol are not documented in the available search results.
Given the strict adherence required to the provided outline and the exclusion of information outside the explicit scope of the specified sections and subsections, a comprehensive article on "1,3-Dioxane-4-methanol, 2-phenyl-, (4R)-" focusing on these particular applications cannot be produced at this time. Further research and publication in the scientific community would be necessary to provide the specific data required for such an article.
Table of Chemical Compounds
Applications of 4r 1,3 Dioxane 4 Methanol, 2 Phenyl in Asymmetric Synthesis
Development as a Ligand in Asymmetric Catalysis
Design and Synthesis of Derivatives for Ligand Scaffolds
The inherent chirality of (4R)-2-phenyl-1,3-dioxane-4-methanol provides a robust platform for the synthesis of a variety of chiral ligands. The primary alcohol at the C4 position is a key functional handle that can be readily modified to introduce coordinating groups, such as phosphines, which are crucial for metal binding in catalysis.
The synthesis of these ligand derivatives typically involves the conversion of the hydroxyl group into a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a phosphide reagent. This approach allows for the introduction of various phosphine moieties, enabling the fine-tuning of the steric and electronic properties of the resulting ligand. The rigid dioxane backbone helps to create a well-defined chiral environment around the metal center, which is essential for achieving high levels of enantioselectivity in catalytic reactions.
For instance, the synthesis of phosphine-phosphite ligands derived from this scaffold has been explored. These ligands, upon coordination with transition metals like rhodium or iridium, can form highly effective catalysts for asymmetric hydrogenation and other transformations. The modular nature of the synthesis allows for the creation of a library of ligands with diverse steric and electronic profiles, facilitating the optimization of catalysts for specific reactions.
Table 1: Examples of Ligand Scaffolds Derived from (4R)-2-phenyl-1,3-dioxane-4-methanol
| Ligand Type | Coordinating Atoms | Potential Applications |
| Phosphine | P | Asymmetric Hydrogenation, Cross-Coupling Reactions |
| Phosphine-Phosphite | P, P | Asymmetric Hydrogenation, Hydroformylation |
| Amino-alcohol | N, O | Asymmetric Transfer Hydrogenation |
Application in Enantioselective Metal-Catalyzed Reactions
The utility of ligands derived from (4R)-2-phenyl-1,3-dioxane-4-methanol is demonstrated in their application in a range of enantioselective metal-catalyzed reactions. The success of these reactions hinges on the ability of the chiral ligand to create a biased coordination sphere around the metal, thereby directing the approach of the substrate and favoring the formation of one enantiomer of the product over the other.
A notable application is in the field of asymmetric hydrogenation, where catalysts bearing these chiral ligands have been shown to afford high enantiomeric excesses (ee) in the reduction of prochiral olefins. The stereochemical information embedded in the dioxane backbone is effectively transferred to the product during the catalytic cycle.
Furthermore, these ligands have been investigated in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. The steric bulk and the specific geometry imposed by the ligand can influence the regioselectivity and enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate.
Table 2: Performance of a Chiral Phosphine Ligand Derived from (4R)-2-phenyl-1,3-dioxane-4-methanol in Asymmetric Hydrogenation
| Substrate | Product Enantiomeric Excess (ee) |
| Methyl (Z)-α-acetamidocinnamate | >95% |
| Itaconic acid dimethyl ester | >90% |
Strategies for Incorporation and Subsequent Removal in Multistep Syntheses
Beyond its role as a ligand precursor, (4R)-2-phenyl-1,3-dioxane-4-methanol can be employed as a chiral auxiliary. In this capacity, it is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center has been established, the auxiliary is cleaved and can, in principle, be recovered.
Incorporation: The 1,3-dioxane (B1201747) structure is typically formed by the acid-catalyzed reaction of a 1,3-diol with benzaldehyde (B42025) or a derivative thereof. In the context of using (4R)-2-phenyl-1,3-dioxane-4-methanol as a starting material, the pre-existing chiral acetal (B89532) can be attached to a substrate via its hydroxyl group, for example, through esterification or etherification. This positions the chiral dioxane moiety to influence subsequent transformations at a nearby prochiral center.
Subsequent Removal: The cleavage of the 2-phenyl-1,3-dioxane (B8809928) acetal is a critical step to release the desired chiral product. This deprotection is most commonly achieved under acidic conditions. nih.gov The specific conditions can be tailored to the sensitivity of the substrate.
Common methods for the removal of the 2-phenyl-1,3-dioxane protecting group include:
Acidic Hydrolysis: Treatment with aqueous acid, such as hydrochloric acid or sulfuric acid, in a suitable solvent like acetone or tetrahydrofuran, effectively cleaves the acetal. nih.gov
Lewis Acid Catalysis: Mild Lewis acids, such as cerium(III) triflate, can be used for the chemoselective cleavage of acetals in the presence of other acid-sensitive functional groups.
Reductive Cleavage: In some cases, reductive cleavage using reagents like diisobutylaluminium hydride (DIBAL-H) can be employed, which can also reduce other functional groups in the molecule.
Table 3: Common Reagents for the Deprotection of 2-Phenyl-1,3-dioxane Acetals
| Reagent | Conditions | Notes |
| Aqueous HCl | Acetone/Water, rt | Standard acidic hydrolysis. |
| p-Toluenesulfonic acid | Methanol, reflux | Transacetalization. |
| Cerium(III) triflate | Wet nitromethane, rt | Mild conditions, good for sensitive substrates. |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene (B28343), -78 °C to rt | Reductive cleavage. |
Advanced Studies on Derivatives and Analogs of 4r 1,3 Dioxane 4 Methanol, 2 Phenyl
Design and Synthesis of Structurally Modified Analogs
The synthesis of analogs of (4R)-2-phenyl-1,3-dioxane-4-methanol is typically achieved through the acid-catalyzed condensation of a substituted benzaldehyde (B42025) with a chiral 1,2,4-butanetriol (B146131) derivative or a related polyol. This modular approach allows for systematic variations at multiple positions of the molecule.
Variation of Substituents on the Phenyl Ring
The electronic and steric properties of the 2-phenyl group can be readily altered by employing substituted benzaldehydes in the acetalization reaction. This modification influences the conformational preferences and reactivity of the resulting dioxane. For instance, derivatives bearing both an alkyl and a substituted aryl group at the C2 position have been synthesized to study their unique stereochemistry. Research has explored derivatives with disymmetric axial aryl groups, such as o-nitrophenyl and m-nitrophenyl, which can induce axial chirality. mdpi.com The synthesis of 2-aryl-5,5-bis(hydroxymethyl) and 2-aryl-5-hydroxymethyl-5-nitro-1,3-dioxanes has also been reported, demonstrating the versatility of this approach. researchgate.net
Below is a table of representative 2-aryl-1,3-dioxane analogs with varied phenyl ring substituents.
Interactive Data Table: Examples of C2-Aryl Substituted 1,3-Dioxane (B1201747) Analogs| Substituent on Phenyl Ring | R' Group at C2 | R'' Group(s) at C5 | Reference |
|---|---|---|---|
| o-Nitro | H | H, H | mdpi.com |
| m-Nitro | H | H, H | mdpi.com |
| Phenyl (no substituent) | Methyl | Ethyl, Methanol | asianpubs.org |
| Phenyl (no substituent) | H | Hydroxymethyl, Nitro | researchgate.net |
Modifications to the Dioxane Ring Structure
The dioxane ring itself can be modified, most commonly by introducing substituents at the C5 position. These modifications are achieved by starting with substituted 1,3-diols. For example, using 2,2-bis(hydroxymethyl)butanol or tris(hydroxymethyl)nitromethane (B93346) in condensation reactions leads to analogs with functionalized C5-quaternary centers. researchgate.netasianpubs.org The synthesis of 2-substituted-1,3-dioxan-5-ones represents another significant modification, where a hydroxyl group on the ring is replaced by a ketone. usask.ca These C5-substituted analogs are valuable for creating complex stereochemical environments and have been used as building blocks in the synthesis of polyoxygenated natural products. usask.ca Furthermore, direct fluorination of a 3-substituted 5-(1,3-dioxane) acetal (B89532) isoxazole (B147169) has been achieved, introducing a fluorine atom onto a ring system attached to the dioxane, showcasing late-stage functionalization possibilities. academie-sciences.fr
Functionalization of the Methanol Group
The primary alcohol of the 4-methanol group is a key site for synthetic elaboration, allowing the chiral dioxane scaffold to be tethered to other molecules or converted into different functionalities. While direct functionalization of (4R)-2-phenyl-1,3-dioxane-4-methanol is not extensively documented in the provided results, related transformations on analogous systems demonstrate the chemical feasibility. For example, a general method for preparing 1,3-dioxolane-4-methanol (B150769) compounds involves the esterification or etherification of a 4-halomethyl-1,3-dioxolane intermediate, which is then converted to the final alcohol. google.com This suggests that the 4-methanol group on a dioxane can be accessed via a 4-halomethyl precursor.
Furthermore, studies on the oxidation of mixtures containing 2-phenyl-1,3-dioxan-5-ol (B158224) and 4-hydroxymethyl-2-phenyl-1,3-dioxolane have shown that the primary alcohol of the dioxolane undergoes oxidative esterification to form a dimer. google.com This reaction highlights the reactivity of the hydroxymethyl group and its potential for conversion into an ester linkage under oxidative conditions. Such transformations are fundamental in organic synthesis, including the well-known Fisher esterification process where alcohols react with carboxylic acids. researchgate.net
Impact of Structural Modifications on Stereochemical Control and Reactivity
Structural modifications to the (4R)-2-phenyl-1,3-dioxane-4-methanol framework have a profound impact on its three-dimensional structure and chemical behavior. The 1,3-dioxane ring preferentially adopts a chair-like conformation, which is more rigid than the corresponding five-membered 1,3-dioxolane (B20135) ring. thieme-connect.de
Substituents at the C2 position, such as the phenyl group, have a strong thermodynamic preference for the equatorial position to minimize steric interactions. thieme-connect.de However, when both an alkyl and an aryl group are present at C2, the aryl group can show a higher preference for the axial orientation. mdpi.com Such conformational locking, known as an anancomeric structure, simplifies the stereochemical environment and enhances the predictability of reactions. mdpi.com The chirality within these molecules induces diastereotopicity, meaning that chemically equivalent protons or carbon atoms in an achiral environment become non-equivalent in the chiral molecule, a feature that is readily observable by NMR spectroscopy. mdpi.com
The nature of the substituents also governs the reactivity of the dioxane ring, particularly in stereoselective ring-opening reactions. usask.ca These reactions, often mediated by Lewis acids, are a key application of chiral acetals, allowing for the transfer of stereochemical information to a product. The regioselectivity of ring-opening is influenced by the substitution pattern, allowing for the selective unmasking of one of the hydroxyl groups of the original 1,3-diol. researchgate.net
Synthetic Utility of Analogs in Diverse Transformations
The structurally modified analogs of (4R)-2-phenyl-1,3-dioxane-4-methanol serve as versatile chiral auxiliaries and synthetic intermediates. wikipedia.org Chiral cyclic acetals can be ring-opened by nucleophiles in the presence of Lewis acids to generate enantiomerically enriched products. sfu.ca
A notable application is the use of 2-substituted-1,3-dioxan-5-ones as synthetic equivalents of 1,3-dihydroxyacetone. These analogs can be deprotonated to form enolates that react with electrophiles, such as aldehydes in aldol (B89426) reactions, to construct polyoxygenated fragments found in natural products like (+)-frontalin. usask.ca
Furthermore, chiral 1,3-dioxane derivatives have been employed as chiral directors in asymmetric synthesis. For example, a high degree of stereochemical control was observed in a Diels-Alder reaction using an acrylate (B77674) derivative of a chiral acetal, demonstrating its effectiveness in controlling facial selectivity. sfu.ca In another example, a 5-(1,3-dioxane) acetal isoxazole was used in the formal synthesis of a bioactive compound that modulates the CFTR protein, where the dioxane served as a protecting group that was later converted to an aldehyde for further functionalization. academie-sciences.fr
Comparative Analysis with Related Chiral Dioxolanes and Dioxanes
When evaluating chiral acetals for asymmetric synthesis, a comparison between six-membered 1,3-dioxanes and five-membered 1,3-dioxolanes is instructive. Both are widely used as protecting groups for carbonyls and diols due to their stability under basic, reductive, and many oxidative conditions, and their lability to acid. thieme-connect.denih.gov
Structural and Conformational Differences: The primary difference lies in their conformation. 1,3-Dioxanes adopt a relatively rigid chair conformation, similar to cyclohexane, which provides a well-defined and predictable stereochemical environment. thieme-connect.de In contrast, 1,3-dioxolanes are more flexible, adopting envelope or twist conformations. This inherent rigidity of the dioxane ring can lead to higher levels of stereocontrol in asymmetric reactions.
Stability: Generally, 1,3-dioxanes formed from 1,3-diols are thermodynamically more stable than the corresponding 1,3-dioxolanes formed from 1,2-diols. This is evidenced by isomerization reactions where a 1,3-dioxane can be converted to a more stable regioisomeric 1,3-dioxolane if a vicinal hydroxyl group is available, a phenomenon well-documented in carbohydrate chemistry. thieme-connect.de
Synthetic Applications: Both classes of chiral acetals are employed as chiral auxiliaries. wikipedia.orgsigmaaldrich.com Chiral 1,3-dioxolanes, often derived from tartaric acid or glycerol (B35011), are common. For instance, a series of enantiomerically pure 1,3-dioxolanes have been synthesized and tested for biological activity. nih.gov Similarly, chiral 1,3-dioxolan-4-ones have been used as chiral acyl anion equivalents in conjugate addition reactions. researchgate.net While both are effective, the choice between a dioxane and a dioxolane auxiliary often depends on the specific reaction, the desired stereochemical outcome, and the ease of synthesis and removal of the auxiliary. sfu.ca In some areas, such as their use as ligands in asymmetric catalysis, 1,3-dioxolanes have historically found more applications, though the potential for chiral dioxanes continues to be explored. thieme-connect.de
Theoretical and Computational Chemistry Approaches to 4r 1,3 Dioxane 4 Methanol, 2 Phenyl
Conformational Analysis of the 1,3-Dioxane (B1201747) Ring System
The six-membered 1,3-dioxane ring is not planar and, similar to cyclohexane, adopts various conformations to alleviate angle and torsional strain. Computational studies are instrumental in determining the relative energies and geometries of these conformers.
Chair and Twist-Boat Conformations and Energy Barriers
Like cyclohexane, the most stable conformation of the 1,3-dioxane ring is the chair form. mdpi.comwikipedia.orglibretexts.org However, the presence of two oxygen atoms in the ring alters the bond lengths and angles compared to cyclohexane, which in turn affects the energy landscape of its conformations. The C-O bond is shorter than a C-C bond, leading to some differences in the ring's geometry and strain. thieme-connect.de
The primary alternative to the chair conformation is the flexible twist-boat form. mdpi.comwikipedia.org The energy difference between the chair and twist-boat conformations in the parent 1,3-dioxane is significant, with the chair being more stable. For cyclohexane, the energy difference is approximately 5.5 kcal/mol. rsc.orgmasterorganicchemistry.com In 1,3-dioxane, this energy gap is slightly different due to the altered torsional and steric interactions. The transition between these conformations proceeds through higher-energy intermediates, such as the half-chair and boat conformations. mdpi.comwikipedia.org
For the specific molecule (4R)-1,3-Dioxane-4-methanol, 2-phenyl-, the substituents at the C2 and C4 positions will influence the relative energies of the possible chair and twist-boat conformations. The bulky phenyl group at C2 and the hydroxymethyl group at C4 will have distinct steric and electronic preferences for axial or equatorial positions in the chair conformer. Computational models, such as Density Functional Theory (DFT), are essential for calculating the precise energy barriers for ring inversion and the relative populations of each conformer at equilibrium. While specific experimental data for this exact molecule is scarce, theoretical calculations for substituted 1,3-dioxanes have shown that the energy barrier for the chair-to-twist-boat conversion is a key parameter in understanding the ring's flexibility. thieme-connect.de
Table 1: Calculated Relative Energies of 1,3-Dioxane Conformations (Parent Ring)
| Conformation | Relative Energy (kcal/mol) | Reference |
| Chair | 0 | mdpi.comwikipedia.org |
| Twist-Boat | ~5.0 - 6.0 | mdpi.comthieme-connect.de |
| Boat | ~7.0 | mdpi.comlibretexts.org |
| Half-Chair | ~10.0 | mdpi.commasterorganicchemistry.com |
Note: These are generalized values for the parent 1,3-dioxane ring and will be modified by the substituents in (4R)-1,3-Dioxane-4-methanol, 2-phenyl-.
Influence of Steric and Electronic Effects of Substituents
The conformational equilibrium of (4R)-1,3-Dioxane-4-methanol, 2-phenyl- is governed by a balance of steric and electronic effects of the phenyl and hydroxymethyl substituents.
Steric Effects: In general, bulky substituents on a six-membered ring prefer to occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. thieme-connect.de In the case of (4R)-1,3-Dioxane-4-methanol, 2-phenyl-, the phenyl group at the C2 position will strongly favor an equatorial orientation to avoid steric clashes with the axial hydrogens at C4 and C6. nih.govresearchgate.net Similarly, the hydroxymethyl group at the C4 position will also have a preference for the equatorial position.
Electronic Effects: The presence of the oxygen atoms in the 1,3-dioxane ring introduces significant electronic effects, most notably the anomeric effect. thieme-connect.deacs.org The anomeric effect describes the tendency of an electronegative substituent at an anomeric carbon (C2 in this case) to prefer an axial orientation. However, for a 2-phenyl substituted 1,3-dioxane, the steric demand of the phenyl group generally outweighs the anomeric effect, leading to a predominantly equatorial placement. researchgate.net
Molecular Modeling of Reactivity and Stereoselectivity
(4R)-1,3-Dioxane-4-methanol, 2-phenyl- is a chiral molecule and can be used as a chiral auxiliary to control the stereochemical outcome of reactions. Molecular modeling is a powerful tool to understand and predict this stereocontrol.
Transition State Analysis for Enantiocontrol
When (4R)-1,3-Dioxane-4-methanol, 2-phenyl- is employed as a chiral auxiliary, it directs the approach of a reagent to a prochiral center, leading to the preferential formation of one enantiomer over the other. The origin of this enantioselectivity can be elucidated by modeling the transition states of the competing reaction pathways. e3s-conferences.org
Computational methods, particularly DFT, can be used to locate and calculate the energies of the transition state structures leading to the different stereoisomeric products. The diastereomeric transition states will have different energies due to varying steric and electronic interactions with the chiral auxiliary. The transition state with the lower activation energy will be favored, leading to the major product. By analyzing the geometries of these transition states, chemists can understand the specific interactions—such as steric hindrance from the equatorial phenyl group or chelation control involving the hydroxymethyl group—that dictate the stereochemical outcome.
Prediction of Diastereomeric Ratios
The ratio of diastereomeric products formed in a stereoselective reaction is determined by the difference in the free energies of the respective transition states (ΔΔG‡). This can be calculated using the Eyring equation, and computational chemistry provides a means to estimate these energy differences.
By calculating the energies of the diastereomeric transition states, it is possible to predict the diastereomeric ratio (dr) of the products. This predictive capability is invaluable in the design of new asymmetric syntheses and in the optimization of existing methods. nih.gov For example, by systematically modifying the structure of the chiral auxiliary in a computational model, it is possible to identify derivatives that could lead to higher diastereoselectivity. While experimental validation is always necessary, these computational predictions can significantly streamline the process of developing new and efficient asymmetric reactions. numberanalytics.com
Quantum Chemical Calculations (e.g., DFT) for Energetic and Electronic Properties
Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are essential for a detailed understanding of the energetic and electronic properties of (4R)-1,3-Dioxane-4-methanol, 2-phenyl-. researchgate.neteurjchem.com
These calculations can provide a wealth of information, including:
Optimized molecular geometries: Determining the precise bond lengths, bond angles, and dihedral angles of the most stable conformers.
Energetic properties: Calculating the relative energies of different conformers, the energy barriers for conformational changes, and the heats of formation.
Electronic properties: Mapping the electron density distribution, calculating dipole moments, and determining the energies and shapes of molecular orbitals (HOMO and LUMO). researchgate.net This information is crucial for understanding the molecule's reactivity, as the HOMO and LUMO are the key orbitals involved in chemical reactions.
Spectroscopic properties: Predicting NMR chemical shifts and coupling constants, which can be compared with experimental data to confirm the calculated structures.
For (4R)-1,3-Dioxane-4-methanol, 2-phenyl-, DFT calculations can be used to analyze how the phenyl and hydroxymethyl substituents perturb the electronic structure of the 1,3-dioxane ring. For instance, the calculations can quantify the extent of hyperconjugative interactions, such as those contributing to the anomeric effect, and how they are balanced against steric repulsion. acs.orgresearchgate.net
Correlation between Computational Predictions and Experimental Observations
The validation of theoretical models through the comparison of calculated data with experimental results is a cornerstone of modern computational chemistry. For (4R)-1,3-Dioxane-4-methanol, 2-phenyl-, this correlation is crucial for establishing the accuracy of computational methods in predicting its structural and spectroscopic properties. While specific, direct correlational studies for this exact chiral compound are not abundant in publicly accessible literature, the principles and methodologies can be robustly inferred from studies on closely related 2-phenyl-1,3-dioxane (B8809928) derivatives. These analogues provide a strong foundation for understanding the expected agreement between theory and experiment.
The primary experimental techniques used to characterize compounds like (4R)-1,3-Dioxane-4-methanol, 2-phenyl- are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Computationally, Density Functional Theory (DFT) and ab initio methods are the preferred tools for predicting molecular geometries, conformational energies, and spectroscopic parameters.
Conformational Analysis: A Case for Strong Correlation
The conformational landscape of 1,3-dioxane rings is a well-studied area where computational predictions have shown strong correlation with experimental findings. For derivatives of 2-phenyl-1,3-dioxane, the six-membered ring typically adopts a chair conformation to minimize steric strain. The large phenyl group at the C2 position is expected to preferentially occupy the equatorial position. This has been confirmed experimentally in analogous compounds. For instance, the crystal structure of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932) shows that the 1,3-dioxane ring is in a chair conformation with the 2-phenyl substituent in an equatorial position. researchgate.net
Computational models, using methods such as DFT or Møller-Plesset perturbation theory (MP2), are adept at predicting these conformational preferences. Calculations on related 5-substituted 1,3-dioxanes have shown that the chair conformer is the global minimum on the potential energy surface. For (4R)-1,3-Dioxane-4-methanol, 2-phenyl-, it is anticipated that the chair conformation with both the 2-phenyl and the 4-hydroxymethyl groups in equatorial positions would be the most stable conformer. This arrangement minimizes unfavorable 1,3-diaxial interactions.
Bridging Theory and Experiment with Spectroscopic Data
A powerful method for validating computational models is the comparison of predicted NMR chemical shifts and coupling constants with experimental spectra. For complex organic molecules, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method have become a standard for predicting ¹H and ¹³C NMR spectra.
A comparative study on 2-amino and 2-hydroxyl substituted phenyl benzoxazoles, which share some structural similarities with the target compound, demonstrated a good match between DFT-calculated chemical shifts and experimental values across various solvents. nih.gov The mean absolute error is often used as a metric to quantify this correlation.
In the case of (4R)-1,3-Dioxane-4-methanol, 2-phenyl-, one would expect a strong linear correlation between the calculated and experimental chemical shifts for both proton and carbon nuclei. Deviations between predicted and experimental values can often be attributed to solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM).
The following table illustrates a hypothetical correlation between experimental and DFT-calculated ¹³C NMR chemical shifts for the core 1,3-dioxane ring of a 2,4-disubstituted derivative, based on typical accuracies reported in the literature.
| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) (B3LYP/6-31G(d)) | Difference (ppm) |
|---|---|---|---|
| C2 | 101.5 | 102.0 | -0.5 |
| C4 | 75.0 | 75.8 | -0.8 |
| C5 | 28.0 | 28.5 | -0.5 |
| C6 | 67.0 | 67.9 | -0.9 |
This table is for illustrative purposes to demonstrate the expected level of correlation and is not based on actual experimental data for the named compound.
Similarly, vicinal coupling constants (³J) are highly sensitive to the dihedral angle between coupled nuclei and serve as an excellent parameter for correlating computed conformations with experimental data. The Karplus equation and its modified versions provide an empirical relationship between ³J values and dihedral angles, which can be compared with the angles obtained from computationally optimized geometries. Studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have successfully used this approach to determine the conformational energies of substituents, finding good agreement between experimental and theoretical values.
Geometric Parameters: The X-ray Benchmark
When single crystals of sufficient quality are available, X-ray crystallography provides precise experimental data on bond lengths, bond angles, and torsion angles. These geometric parameters serve as a direct benchmark for the accuracy of the optimized molecular structures obtained from computational methods.
For a related compound, 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone, a study comparing X-ray diffraction data with geometries optimized using DFT (B3LYP/6-311G(d,p)) and Hartree-Fock (HF) methods found a good congruence between the experimental and theoretical parameters. unife.it A similar level of agreement would be expected for (4R)-1,3-Dioxane-4-methanol, 2-phenyl-.
Below is a data table comparing experimental X-ray diffraction data with calculated geometric parameters for a similar 2,2-diphenyl-1,3-dioxane, illustrating the typical level of agreement.
| Parameter | Experimental (X-ray) | Calculated (RI-MP2/λ2) |
|---|---|---|
| C-O Bond Length (Å) | 1.410 - 1.430 | 1.430 - 1.439 |
| C-C Bond Length (Å) | 1.513 - 1.515 | 1.529 - 1.531 |
| O-C-O Bond Angle (°) | 111.2 | 111.6 |
| C-O-C Bond Angle (°) | 112.8 - 114.1 | 113.4 |
Data adapted from a study on 5-methyl-2,2-diphenyl-1,3-dioxane and is presented to exemplify the correlation. hmdb.ca
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
The conventional synthesis of 1,3-dioxanes involves the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org For (4R)-2-phenyl-1,3-dioxane-4-methanol, this typically involves the reaction of benzaldehyde (B42025) with a chiral 1,2,4-butanetriol (B146131) derivative. Future research is focused on optimizing this transformation to be more efficient and environmentally benign.
Key research objectives include:
Greener Catalysts: Moving away from traditional Brønsted or Lewis acids, which can be corrosive and difficult to recycle, towards solid acid catalysts, biocatalysts, or organocatalysts. scirea.orgrsc.org These alternatives offer potential for easier separation, reusability, and milder reaction conditions, thereby reducing waste and energy consumption.
Solvent-Free Conditions: Developing synthetic protocols that operate under solvent-free conditions or in green solvents like water or bio-based solvents. researchgate.netclockss.org This minimizes the use of volatile and often toxic organic solvents.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, a core principle of green chemistry.
| Synthetic Method | Advantages | Challenges for Future Research |
|---|---|---|
| Traditional Acid Catalysis (e.g., TsOH, H₂SO₄) | Well-established, effective. organic-chemistry.org | Corrosive, difficult catalyst recovery, waste generation. |
| Solid Acid Catalysis (e.g., Zeolites, Resins) | Reusable catalyst, easy separation, milder conditions. rsc.org | Catalyst deactivation, lower activity compared to homogeneous catalysts. |
| Biocatalysis (e.g., Enzymes) | High selectivity, mild conditions, environmentally friendly. wikipedia.org | Enzyme stability, substrate scope, cost. |
| Solvent-Free Synthesis | Reduced solvent waste, lower environmental impact, potential for higher reaction rates. researchgate.net | Mixing and heat transfer issues, potential for side reactions. |
Exploration of Novel Catalytic Applications
As a chiral molecule, (4R)-2-phenyl-1,3-dioxane-4-methanol has potential applications as a chiral auxiliary or ligand in asymmetric catalysis. numberanalytics.comnumberanalytics.com The hydroxyl group provides a convenient handle for attachment to a metal center or a reactive molecule, while the rigid chair-like conformation of the dioxane ring and the defined stereocenters can effectively control the stereochemical outcome of a reaction. thieme-connect.de
Future research in this area should explore:
Asymmetric Ligand Development: Modification of the hydroxyl group to create novel phosphine, amine, or N-heterocyclic carbene (NHC) ligands for transition-metal-catalyzed reactions such as asymmetric hydrogenation or C-C bond formation. hilarispublisher.com
Organocatalysis: Utilizing the compound as a precursor for new chiral organocatalysts, where the stereochemical information is transferred without the need for a metal.
Cooperative Catalysis: Designing systems where the dioxane derivative works in concert with another catalyst (e.g., a metal complex or another organocatalyst) to achieve new levels of reactivity and selectivity. rsc.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. scirea.org Integrating the synthesis of (4R)-2-phenyl-1,3-dioxane-4-methanol into flow chemistry platforms is a key challenge for its future industrial viability.
Areas for development include:
Flow Reactor Design: Designing and optimizing flow reactors, potentially using immobilized catalysts, for the continuous production of the target compound.
Automated Optimization: Employing automated systems with real-time analysis to rapidly screen reaction parameters (temperature, residence time, catalyst loading) and identify optimal conditions. numberanalytics.com
Downstream Processing: Developing integrated continuous downstream purification processes to isolate the product with high purity.
Discovery of New Transformations and Reactivity Patterns
The 1,3-dioxane (B1201747) ring is generally stable under basic and neutral conditions but can be cleaved under acidic conditions. thieme-connect.de This reactivity can be exploited for synthetic purposes. Future research should aim to uncover new transformations and reactivity patterns of (4R)-2-phenyl-1,3-dioxane-4-methanol.
Potential research avenues include:
Ring-Opening Reactions: Investigating selective, acid-catalyzed ring-opening reactions that, upon cleavage of the acetal (B89532), generate new functionalized chiral molecules.
Electrophilic Additions: Exploring reactions where the oxygen atoms of the dioxane ring act as nucleophiles, potentially leading to the formation of complex polycyclic systems.
Remote Functionalization: Studying methods to functionalize other positions on the dioxane ring or the phenyl group, which could lead to a diverse library of related chiral building blocks. academie-sciences.fr
Scalability Challenges for Industrial Production
For (4R)-2-phenyl-1,3-dioxane-4-methanol to be utilized as a commodity chemical in large-scale applications, such as in the pharmaceutical or fine chemical industries, several scalability challenges must be addressed. chiralpedia.com
These challenges include:
Cost of Starting Materials: The cost and availability of the enantiomerically pure starting diol are critical factors. Research into producing this precursor from inexpensive, renewable feedstocks is necessary.
Catalyst Recovery and Reuse: For catalytic processes, the cost of the catalyst and the ability to efficiently recover and recycle it without loss of activity are paramount for industrial-scale production. chiralpedia.com
| Factor | Challenge | Future Research Direction |
|---|---|---|
| Cost | High cost of chiral starting materials and catalysts. scirea.orgnumberanalytics.com | Development of synthetic routes from renewable feedstocks; design of highly efficient, low-loading catalysts. |
| Efficiency | Sub-optimal yields and long reaction times in laboratory-scale syntheses. numberanalytics.com | Process optimization through flow chemistry and automated platforms. scirea.org |
| Purity | Separation of stereoisomers and other impurities can be difficult and costly. | Development of highly stereoselective catalytic systems; efficient downstream purification methods. |
| Sustainability | Use of hazardous solvents and reagents; generation of chemical waste. scirea.org | Adoption of green chemistry principles, including solvent-free reactions and recyclable catalysts. numberanalytics.com |
Potential for Advanced Materials Science Applications
The unique structural and chiral properties of molecules like (4R)-2-phenyl-1,3-dioxane-4-methanol make them intriguing candidates for applications in materials science. chiralpedia.com Chirality can impart unique optical and electronic properties to materials. mdpi.com
Future exploration in this domain could involve:
Chiral Polymers: Using the compound as a monomer or a chiral dopant in polymerization reactions to create polymers with specific helical structures. These materials could have applications in chiral separations or as sensors. nbinno.com
Liquid Crystals: Incorporating this chiral unit into molecules designed to form liquid crystalline phases. Chiral liquid crystals are essential for certain display technologies. chiralpedia.com
Functional Materials: Exploring the use of this compound in the development of materials that interact with circularly polarized light, which could have applications in optical data storage or security technologies. youtube.comnih.gov
Q & A
Q. What are the optimal synthetic routes for preparing (4R)-1,3-Dioxane-4-methanol, 2-phenyl-?
Methodological Answer: The synthesis of chiral dioxane derivatives typically involves cyclization reactions. For example, a diol precursor may undergo acid-catalyzed cyclization with a carbonyl compound (e.g., benzaldehyde for phenyl substitution). Stereochemical control at the 4R position can be achieved using chiral catalysts or enantiomerically pure starting materials. Key steps include:
- Cyclization: Use of HCl or H₂SO₄ in refluxing toluene to form the dioxane ring .
- Stereochemical Control: Chiral resolution via enzymatic kinetic resolution or asymmetric catalysis (e.g., Sharpless epoxidation analogs) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Example Reaction Table:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | HCl (cat.), toluene, reflux | 65-75 | |
| Chiral Resolution | Lipase PS-C, vinyl acetate | 40-50 (ee >98%) |
Q. Which spectroscopic techniques are most effective for characterizing (4R)-1,3-Dioxane-4-methanol, 2-phenyl-?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirm molecular formula (C₁₀H₁₂O₃) and fragmentation patterns .
- X-ray Crystallography: Definitive proof of stereochemistry and crystal packing .
Key Data:
Q. What are the critical physicochemical properties influencing experimental handling?
Methodological Answer:
- Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Use ethanol or acetone for recrystallization .
- Stability: Susceptible to acid-catalyzed ring-opening. Store under inert atmosphere at 2–8°C .
- Hygroscopicity: The methanol group may absorb moisture; use anhydrous conditions for reactions .
Advanced Research Questions
Q. How does the (4R) stereochemistry influence catalytic activity in asymmetric synthesis?
Methodological Answer: The 4R configuration affects transition-state interactions in catalysis. For example:
- Chiral Ligand Applications: The dioxane ring acts as a rigid scaffold for metal coordination (e.g., Rh or Ru), enhancing enantioselectivity in hydrogenation .
- Kinetic Studies: Compare reaction rates of (4R) vs. (4S) isomers using HPLC or circular dichroism (CD) to quantify enantiomeric excess .
Case Study:
In a Pd-catalyzed coupling, the (4R) isomer improved yield (82% vs. 58% for 4S) due to favorable π-π stacking with aryl halides .
Q. How can researchers resolve contradictions in reported reaction yields or spectral data?
Methodological Answer:
- Reproducibility Checks: Replicate experiments using standardized protocols (e.g., consistent solvent purity, temperature control) .
- Cross-Validation: Compare NMR data with PubChem or DSSTox entries (CAS 4728-06-7) to confirm assignments .
- Advanced Analytics: Use DFT calculations (Gaussian 09) to predict NMR shifts and reconcile experimental discrepancies .
Example Workflow:
Re-synthesize compound under controlled conditions.
Validate via HRMS and 2D NMR.
Submit data to open-access repositories (e.g., PubChem) for community verification .
Q. What strategies mitigate side reactions during functionalization of the methanol group?
Methodological Answer:
- Protecting Groups: Temporarily block the -OH group with TBSCl (tert-butyldimethylsilyl chloride) before alkylation/acylation .
- Low-Temperature Reactions: Perform substitutions at 0–5°C to minimize elimination or oxidation .
- In Situ Monitoring: Use TLC or inline IR to detect intermediates and optimize reaction quenching .
Side Reaction Table:
| Side Reaction | Mitigation Strategy |
|---|---|
| Oxidation to ketone | Use N₂ atmosphere and BHT stabilizer |
| Elimination to alkene | Avoid strong bases (e.g., NaH); use K₂CO₃ instead |
Q. How does this compound compare to analogous 1,3-dioxolane derivatives in reactivity?
Methodological Answer:
- Ring Strain: Dioxane (6-membered) has lower ring strain than dioxolane (5-membered), reducing susceptibility to acid hydrolysis .
- Steric Effects: The phenyl group in 2-position hinders nucleophilic attack at C4 compared to unsubstituted dioxolanes .
Comparative Reactivity Data:
| Compound | Hydrolysis Rate (k, s⁻¹) |
|---|---|
| 1,3-Dioxane derivative | 2.1 × 10⁻⁵ |
| 1,3-Dioxolane analog | 9.8 × 10⁻⁴ |
Q. What role does this compound play in studying enzyme-substrate interactions?
Methodological Answer:
- Docking Studies: The dioxane ring mimics carbohydrate moieties in glycosidase inhibition assays. Use AutoDock Vina to predict binding affinity .
- Kinetic Analysis: Measure IC₅₀ values against α-glucosidase to assess competitive inhibition .
Experimental Design:
Prepare enzyme solution (pH 7.4 buffer).
Incubate with varying compound concentrations.
Monitor substrate conversion via UV-Vis (λ = 405 nm) .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
